![molecular formula C20H15BrN4O2S B2573254 6-(2-bromophenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1358745-86-4](/img/structure/B2573254.png)
6-(2-bromophenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-bromophenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H15BrN4O2S and its molecular weight is 455.33. The purity is usually 95%.
BenchChem offers high-quality 6-(2-bromophenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-bromophenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Coatings
Research has demonstrated the efficacy of heterocyclic compounds, including pyridazine and oxadiazole derivatives, as antimicrobial additives in coatings and printing inks. These compounds, when incorporated into polyurethane varnish and printing ink pastes, exhibit significant antimicrobial effects against a range of microbial strains, thus offering a promising solution for enhancing the antimicrobial properties of surface coatings without compromising their physical and mechanical resistance (El‐Wahab et al., 2015).
Cardioactive Agents
Pyridazinone derivatives, including those similar to the compound , have been identified as key structural components in the development of several cardio-active agents. These agents are either in clinical use or have been subjected to clinical trials, indicating the critical role of such heterocyclic compounds in advancing cardiovascular drug development. The specific moiety discussed has been part of compounds tested for their cardioactive properties, underscoring the potential for developing new therapeutic agents in this area (Imran & Abida, 2016).
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including pyridazinones, oxadiazoles, and triazoles, has been a subject of considerable interest due to their diverse biological and pharmacological activities. Studies have explored the creation of these compounds through various synthetic routes, revealing their potential in yielding compounds with significant biological activities. This area of research highlights the versatility of heterocyclic chemistry in generating novel compounds that can be further evaluated for various therapeutic applications (Martins et al., 2009).
Propiedades
IUPAC Name |
6-(2-bromophenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c1-28-14-8-6-13(7-9-14)20-22-18(27-24-20)12-25-19(26)11-10-17(23-25)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQDDXSPGTXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-bromophenyl)-2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.